O-(4-Bromo-2-fluorobenzyl)hydroxylamine hydrochloride is a chemical compound classified under hydroxylamines, which are derivatives of hydroxylamine where one or more hydrogen atoms are replaced by organic groups. This particular compound is notable for its applications in organic synthesis and analytical chemistry.
The compound is commercially available from various chemical suppliers, including Sigma-Aldrich and Thermo Scientific, where it is often used in research laboratories for its reactivity and specificity in derivatization reactions.
O-(4-Bromo-2-fluorobenzyl)hydroxylamine hydrochloride belongs to the class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 249.57 g/mol.
The synthesis of O-(4-Bromo-2-fluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a suitable solvent, often under acidic or basic conditions to facilitate the formation of the hydroxylamine derivative.
The molecular structure of O-(4-Bromo-2-fluorobenzyl)hydroxylamine hydrochloride can be represented as follows:
1S/C7H6BrFNO.ClH/c8-6(9)5(10)4(1-11)3-7(6)12;/h1,11H2;1H
HVMVKNXIMUCYJA-UHFFFAOYSA-N
Cl.NOCc1c(F)c(Br)c(F)c(F)c1F
The compound features a bromo and fluorine substituent on the benzene ring, which significantly influences its reactivity and solubility characteristics. The presence of these halogens enhances the electrophilicity of the aromatic system.
O-(4-Bromo-2-fluorobenzyl)hydroxylamine hydrochloride can participate in several chemical reactions:
The reactions typically proceed through nucleophilic atta
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2